1-tert-Butoxycarbonyl-1,2,4-triazole
Overview
Description
1-tert-Butoxycarbonyl-1,2,4-triazole is a chemical compound with the molecular formula C7H11N3O2 and a molecular weight of 169.18 g/mol . It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is often used as a protecting group in organic synthesis, particularly for amines, due to its stability and ease of removal under mild conditions .
Mechanism of Action
Target of Action
It is known to be a boc-protecting group reagent , which suggests that it may interact with various biological molecules that require protection during chemical reactions.
Mode of Action
The compound exhibits excellent performance in solution-phase reactions, rapidly converting a set of representative aliphatic primary and unhindered secondary amines as well as aniline into the corresponding bis (tert-butoxycarbonyl)-protected guanidines . This indicates that it plays a crucial role in the protection of sensitive functional groups during chemical synthesis.
Pharmacokinetics
Its boiling point is 75 °c/035 mmHg , which might influence its absorption and distribution.
Action Environment
It is known to be stored at a temperature of 2-8°c , suggesting that temperature could be a significant environmental factor affecting its stability.
Preparation Methods
1-tert-Butoxycarbonyl-1,2,4-triazole can be synthesized through various methods. One common synthetic route involves the reaction of tert-butyl chloroformate with 1,2,4-triazole in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-tert-Butoxycarbonyl-1,2,4-triazole undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butoxycarbonyl group is replaced by other nucleophiles.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common reagents used in these reactions include acids like trifluoroacetic acid for deprotection and bases like triethylamine for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-tert-Butoxycarbonyl-1,2,4-triazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-tert-Butoxycarbonyl-1,2,4-triazole can be compared with other protecting groups such as:
1-tert-Butoxycarbonyl-1,2,3-triazole: Similar in structure but with a different nitrogen arrangement in the triazole ring.
1-tert-Butoxycarbonyl-1,2,5-triazole: Another isomer with a different nitrogen arrangement.
The uniqueness of this compound lies in its specific nitrogen arrangement, which can influence its reactivity and stability compared to other isomers .
Properties
IUPAC Name |
tert-butyl 1,2,4-triazole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-7(2,3)12-6(11)10-5-8-4-9-10/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUFRDJEUOAMNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194655 | |
Record name | 1-tert-Butyl 1H-1,2,4-triazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41864-24-8 | |
Record name | 1,1-Dimethylethyl 1H-1,2,4-triazole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41864-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl 1H-1,2,4-triazole-1-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041864248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-tert-Butyl 1H-1,2,4-triazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl 1H-1,2,4-triazole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.500 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 1-tert-Butoxycarbonyl-1,2,4-triazole and what is its primary use in organic chemistry?
A1: this compound [] is a reagent primarily used for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines. This protection is crucial in peptide synthesis and various other organic reactions to mask the reactivity of the amine group.
Q2: What are the structural characteristics of this compound?
A2: * Molecular Formula: C7H11N3O2 []* Molecular Weight: 169.18 g/mol []* Melting Point: 40 °C []
Q3: Are there any specific storage recommendations for this compound?
A3: Yes, the research suggests storing this compound at a low temperature (0-4°C) and keeping it in anhydrous conditions to maintain its reactivity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.